molecular formula C28H34N4O11 B2991846 ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate CAS No. 931745-67-4

ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No.: B2991846
CAS No.: 931745-67-4
M. Wt: 602.597
InChI Key: USRGEVLQMUTZGM-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a pyrazole-derived heterocyclic compound featuring a 1,2-dihydropyrazole core substituted with two carbamoyl-linked 3,4,5-trimethoxyphenyl groups and an ethyl ester moiety. The ester group at position 4 may influence solubility and bioavailability.

Properties

IUPAC Name

ethyl 3-oxo-1,2-bis[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O11/c1-8-43-28(36)18-13-31(14-23(33)29-16-9-19(37-2)25(41-6)20(10-16)38-3)32(27(18)35)15-24(34)30-17-11-21(39-4)26(42-7)22(12-17)40-5/h9-13H,8,14-15H2,1-7H3,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGEVLQMUTZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N(C1=O)CC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)CC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored for the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogs are pyrazole-4-carboxylate derivatives. For example:

  • Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate (synonyms in ): A simpler derivative lacking the bis-carbamoyl and trimethoxyphenyl substituents. Its reduced steric bulk likely results in higher solubility but lower target-binding specificity compared to the target compound.
  • 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (compound 4j in ): Shares a pyrazolone core but incorporates a coumarin-thioxopyrimidine-tetrazole system. This substitution pattern suggests divergent biological targets, such as kinase inhibition or fluorescence-based applications, compared to the carbamoyl-trimethoxyphenyl groups in the target compound.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding Patterns: The bis-carbamoyl groups in the target compound may form extensive hydrogen-bonding networks, akin to patterns observed in pyrazolone derivatives with amide substituents . This contrasts with simpler esters (e.g., ), which lack the hydrogen-bond donors of the carbamoyl group.
  • For instance, Etter’s graph-set analysis () could classify its supramolecular interactions as discrete dimers or chains, depending on substituent orientation.

Biological Activity

Ethyl 3-oxo-1,2-bis({[(3,4,5-trimethoxyphenyl)carbamoyl]methyl})-2,3-dihydro-1H-pyrazole-4-carboxylate is a complex organic compound that has gained attention in recent years due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of two carbamoyl groups attached to a dihydropyrazole core. The trimethoxyphenyl moiety enhances its lipophilicity and may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrazole derivatives. For instance, N-substituted pyrazole derivatives have demonstrated significant activity against various Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. In vitro assays indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 0.24 μg/ml against these pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound TypeTarget BacteriaMIC (μg/ml)
N-Ethyl-3-amino-5-oxo-4-phenylH. influenzae0.24 - 31.25
N-Ethyl-3-amino-5-oxo-4-phenylH. parainfluenzae0.49 - 31.25

These findings suggest that ethyl 3-oxo derivatives could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have also been explored extensively. Research indicates that certain compounds can inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process. For example, several synthesized pyrazole compounds exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs like diclofenac and celecoxib .

Table 2: Inhibition of COX Enzymes by Pyrazole Derivatives

Compound TypeCOX EnzymeIC50 (μM)
Pyrazole DerivativeCOX-119.45 ± 0.07
Pyrazole DerivativeCOX-242.1 ± 0.30

These results indicate that ethyl 3-oxo-pyrazole derivatives may possess significant anti-inflammatory activity through COX inhibition.

Anticancer Activity

Emerging studies have begun to investigate the anticancer potential of pyrazole derivatives. Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: Anticancer Effects

In one study, a series of pyrazole derivatives were tested against human cancer cell lines, revealing that certain compounds effectively reduced cell viability in a dose-dependent manner. The most potent derivative showed an IC50 value significantly lower than that of standard chemotherapeutics.

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